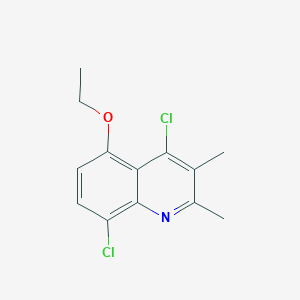
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Chlorination: The resulting quinoline derivative is then chlorinated using reagents like phosphorus oxychloride to introduce the chlorine atoms at the 4 and 8 positions.
Ethoxylation: Finally, the ethoxy group is introduced at the 5 position through an ethoxylation reaction using ethanol and a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 8 positions are reactive towards nucleophiles, allowing for substitution reactions.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Scientific Research Applications
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar chemical properties but different substitution pattern.
5,8-Dichloroquinoline: A compound with chlorine atoms at the 5 and 8 positions, showing different reactivity.
4,8-Dichloroquinoline: Lacks the ethoxy and dimethyl groups, resulting in different chemical behavior.
Uniqueness
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and dimethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1213-64-5 |
|---|---|
Molecular Formula |
C13H13Cl2NO |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4,8-dichloro-5-ethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2NO/c1-4-17-10-6-5-9(14)13-11(10)12(15)7(2)8(3)16-13/h5-6H,4H2,1-3H3 |
InChI Key |
PBJGTWHKGDPQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)Cl)N=C(C(=C2Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















